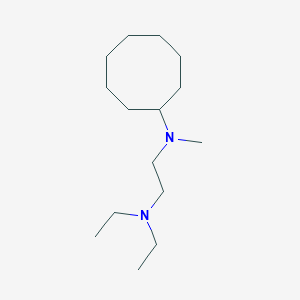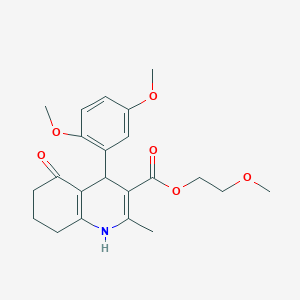
1-ethyl-6-methoxy-4-oxo-N-2-pyrimidinyl-1,4-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-6-methoxy-4-oxo-N-2-pyrimidinyl-1,4-dihydro-3-quinolinecarboxamide, also known as Etonitazene, is a synthetic opioid that has been extensively researched for its potential use in pain management. This compound has been found to have high affinity for the mu-opioid receptor, which is responsible for mediating the effects of opioids in the body. In
科学的研究の応用
1-ethyl-6-methoxy-4-oxo-N-2-pyrimidinyl-1,4-dihydro-3-quinolinecarboxamide has been extensively studied for its potential use in pain management. It has been found to have high affinity for the mu-opioid receptor, which is responsible for mediating the effects of opioids in the body. This makes it a promising candidate for the development of new opioid analgesics. Additionally, this compound has been investigated for its potential use in the treatment of addiction to other opioids.
作用機序
1-ethyl-6-methoxy-4-oxo-N-2-pyrimidinyl-1,4-dihydro-3-quinolinecarboxamide acts on the mu-opioid receptor in the brain and spinal cord, producing analgesia and other effects associated with opioids such as sedation, respiratory depression, and euphoria. It also activates the reward pathway in the brain, leading to the development of tolerance and dependence with chronic use.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects in the body, including analgesia, sedation, respiratory depression, and euphoria. It also has the potential to cause addiction, tolerance, and withdrawal symptoms with chronic use.
実験室実験の利点と制限
1-ethyl-6-methoxy-4-oxo-N-2-pyrimidinyl-1,4-dihydro-3-quinolinecarboxamide has several advantages for use in laboratory experiments, including its high affinity for the mu-opioid receptor and its potential use in the development of new opioid analgesics. However, its potential for addiction, tolerance, and withdrawal symptoms make it a challenging compound to work with in the laboratory.
将来の方向性
There are several future directions for research on 1-ethyl-6-methoxy-4-oxo-N-2-pyrimidinyl-1,4-dihydro-3-quinolinecarboxamide, including the development of new opioid analgesics based on its structure, the investigation of its potential use in the treatment of addiction to other opioids, and the study of its biochemical and physiological effects in the body. Additionally, further research is needed to better understand the mechanisms underlying the development of tolerance and addiction with chronic use of this compound.
Conclusion:
This compound is a synthetic opioid that has been extensively studied for its potential use in pain management. It has high affinity for the mu-opioid receptor and produces a range of biochemical and physiological effects in the body. While it has several advantages for use in laboratory experiments, its potential for addiction, tolerance, and withdrawal symptoms make it a challenging compound to work with. Further research is needed to better understand the mechanisms underlying the development of tolerance and addiction with chronic use of this compound, and to explore its potential for the development of new opioid analgesics and the treatment of addiction to other opioids.
合成法
1-ethyl-6-methoxy-4-oxo-N-2-pyrimidinyl-1,4-dihydro-3-quinolinecarboxamide can be synthesized through a multistep process that involves the reaction of 2-amino-4,6-dimethoxypyrimidine with 2-chloro-1-ethoxycarbonyl-3-(4-methoxyphenyl)-1,4-dihydroquinoline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to obtain the final product.
特性
IUPAC Name |
1-ethyl-6-methoxy-4-oxo-N-pyrimidin-2-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-3-21-10-13(16(23)20-17-18-7-4-8-19-17)15(22)12-9-11(24-2)5-6-14(12)21/h4-10H,3H2,1-2H3,(H,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLMTOANNHGTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5159650.png)

![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5159656.png)
![N-(4-fluorobenzyl)-3-{1-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-4-piperidinyl}propanamide](/img/structure/B5159663.png)

![methyl 4-methyl-2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5159680.png)
![2-[benzyl(methyl)amino]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B5159688.png)
![1-[2-(allyloxy)benzyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5159694.png)
![6-(2,4-dimethoxyphenyl)-2-(methylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5159708.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B5159720.png)
![N'-[methoxy(phenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5159722.png)
![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B5159749.png)

